molecular formula C17H15FN4O2S B2452454 4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(thiazol-2-yl)butanamide CAS No. 946215-53-8

4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(thiazol-2-yl)butanamide

Cat. No. B2452454
M. Wt: 358.39
InChI Key: ODQJQEOIUZUNNP-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its role or uses in industry or research.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.



Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure and stereochemistry of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes studying the reaction conditions, products, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, refractive index, and spectral properties. Chemical properties like acidity or basicity, reactivity with other substances, and stability can also be included.


Scientific Research Applications

Synthesis and Structural Characterization

Compounds structurally related to 4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(thiazol-2-yl)butanamide have been synthesized and characterized, indicating their potential utility in various chemical and pharmaceutical applications. For instance, isostructural compounds with 4-fluorophenyl groups have been created, showcasing their crystalline structure suitable for single-crystal diffraction studies, suggesting their relevance in structural and material science (Kariuki et al., 2021).

Antimicrobial Properties

Various derivatives of compounds with structural similarities to 4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(thiazol-2-yl)butanamide have been investigated for their antimicrobial properties. Such studies underline the potential of these compounds in the development of new antimicrobial agents. The synthesis of new pyrazole, thiophene, thiazole, and thiadiazole derivatives, including butanamide derivatives, has shown moderate antimicrobial activities, indicating their potential in developing new antimicrobial agents (Farag et al., 2009). Similarly, a variety of 2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide compounds, synthesized from a butanamide precursor, showed significant antibacterial and antifungal activities (Raval et al., 2012).

Antioxidant and Anticancer Activity

Compounds structurally related to 4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(thiazol-2-yl)butanamide have been studied for their antioxidant and anticancer properties, suggesting potential applications in disease treatment and prevention. A study on triazolo-thiadiazoles, including a 4-fluorophenyl derivative, demonstrated potent antioxidant and anticancer activities, indicating their potential in therapeutic applications (Sunil et al., 2010).

Structural Analysis

The crystalline structure analysis of compounds similar to 4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(thiazol-2-yl)butanamide provides insights into their molecular conformation and interactions, valuable for material science and pharmaceutical applications. For instance, the crystal structure of a related compound showed intermolecular hydrogen bonding and intramolecular interactions, offering insights into its stability and potential utility (Selig et al., 2010).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

4-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(1,3-thiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O2S/c18-13-5-3-12(4-6-13)14-7-8-16(24)22(21-14)10-1-2-15(23)20-17-19-9-11-25-17/h3-9,11H,1-2,10H2,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODQJQEOIUZUNNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCCC(=O)NC3=NC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(thiazol-2-yl)butanamide

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